1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-(2,4-Dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is an organic compound with a complex structure It is characterized by the presence of a tetrahydropyrazine ring substituted with a 2,4-dimethylphenyl group
Mechanism of Action
Target of Action
It is structurally similar to amitraz , which is known to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system .
Mode of Action
Based on its structural similarity to amitraz, it may also act as an alpha-adrenergic agonist and interact with octopamine receptors . This interaction can lead to overexcitation, paralysis, and death in insects .
Biochemical Pathways
Amitraz, a structurally similar compound, is known to inhibit monoamine oxidases and prostaglandin synthesis . This suggests that 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione might also affect these pathways.
Result of Action
Based on the effects of amitraz, it may cause overexcitation, leading to paralysis and death in insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves the reaction of 2,4-dimethylphenylhydrazine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2,4-Dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)ethanone: Similar in structure but lacks the tetrahydropyrazine ring.
2,4-Dimethylacetophenone: Another related compound with a different functional group arrangement.
Uniqueness
1-(2,4-Dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to its tetrahydropyrazine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-1H-pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-10(9(2)7-8)14-6-5-13-11(15)12(14)16/h3-7H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJDCIMXXBNENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CNC(=O)C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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